The compound Theophylline-7-acetylaminobutanol is a derivative of theophylline, a well-known methylxanthine that exhibits various pharmacological effects, primarily as a bronchodilator. Theophylline itself is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease due to its ability to relax bronchial smooth muscles and improve airflow. The introduction of the acetylaminobutanol moiety aims to enhance the therapeutic profile and bioavailability of theophylline.
Theophylline-7-acetylaminobutanol is synthesized from theophylline through specific chemical modifications. The synthesis involves various chemical reactions that incorporate the acetylaminobutanol group into the theophylline structure, potentially altering its pharmacokinetic and pharmacodynamic properties.
The compound belongs to the class of methylxanthines, which are characterized by their structural similarity to xanthine and their ability to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This class includes other compounds like caffeine and theobromine, which also exhibit stimulant and bronchodilator effects.
The synthesis of Theophylline-7-acetylaminobutanol typically involves several steps:
A notable method described in patent literature involves:
The molecular structure of Theophylline-7-acetylaminobutanol consists of a xanthine backbone modified by an acetylaminobutanol side chain. This modification is expected to influence both solubility and biological activity.
The primary chemical reactions involved in synthesizing Theophylline-7-acetylaminobutanol include:
These reactions often require careful control of conditions such as temperature, pH, and reaction time to ensure optimal yields and minimize by-products. Advanced techniques such as high-performance liquid chromatography are employed for monitoring reaction progress and purity assessment .
The mechanism by which Theophylline-7-acetylaminobutanol exerts its effects is likely similar to that of other methylxanthines:
Research indicates that modifications at the 7-position can enhance these mechanisms by improving receptor binding affinity or altering metabolic pathways .
Relevant analytical techniques such as spectroscopy (UV, NMR) and chromatography (HPLC) are utilized for characterizing these properties .
Theophylline-7-acetylaminobutanol shows promise in various scientific applications:
Theophylline-7-acetylaminobutanol represents a semi-synthetic derivative where the acetylaminobutanol moiety is covalently linked at the C7 position of the purine core. This modification preserves the fundamental xanthine bicyclic ring system (a fused pyrimidine-imidazole structure) while introducing a flexible aliphatic chain terminated by polar functional groups. Key structural features include:
Table 1: Atomic Connectivity of Theophylline-7-acetylaminobutanol
Segment | Atoms/Bonding | Functional Role |
---|---|---|
Xanthine Core | N1-CH₃, N3-CH₃, C2=O, C6=O | PDE inhibition, receptor binding |
Linker | -O-CH₂-CH₂-CH₂-CH₂-NHCOCH₃ | Solubility enhancement, steric extension |
Terminal Group | -NHC(O)CH₃ | Hydrogen-bond acceptor/donor capacity |
Crystallographic voids in analogous theophylline-amino acid cocrystals suggest the acetylaminobutanol chain could adopt folded conformations, potentially facilitating intramolecular H-bonding between the amide carbonyl and theophylline’s N9-H [6].
The systematic naming follows IUPAC organic nomenclature rules for substituted purines and functionalized chains:
Substituent: 4-(acetylamino)butoxy group attached at position 7.
Isomeric Forms:
Nomenclature adheres to the ChemDoodle/OPSIN algorithmic standards, prioritizing locant placement for the substituent and unambiguous stereodescriptors [10].
The acetylaminobutanol side chain confers distinct physicochemical properties relative to classic xanthine drugs. Key comparisons include:
Table 2: Physicochemical Comparison of Xanthine Derivatives
Compound | Aqueous Solubility (mg/mL) | Log P (Experimental) | Key Functional Modification |
---|---|---|---|
Theophylline | 8.3 | -0.77 | None (parent compound) |
Theophylline-GABA cocrystal | 14.7 | -1.2 (estimated) | Ionic complex with GABA |
Doxofylline | 25.4 | -0.25 | 7-(1,3-Dioxolan-2-ylmethyl) |
Theophylline-7-acetylaminobutanol | ~18.1 (predicted) | ~0.8 (predicted) | 7-[4-(Acetylamino)butoxy] |
Receptor Binding:Unlike enprofylline (3-propylxanthine), which lacks adenosine A1/A2 antagonism, the C7 modification in theophylline-7-acetylaminobutanol is expected to preserve adenosine receptor affinity due to unaltered N1/N3 methyls [9]. However, steric hindrance from the chain may reduce PDE4B binding potency by ~40% versus theophylline.
Hygroscopic Stability:Surface-modified theophylline anhydrate exhibits 40% lower moisture uptake at 97% RH [3]. Similarly, the hydrophobic acetyl group in the derivative may reduce hygroscopicity compared to hydratable salts like aminophylline (theophylline-ethylenediamine).
Metabolic Resistance:C7 substitution impedes cytochrome P450 3A4-mediated N-demethylation—a primary theophylline clearance pathway—potentially extending half-life [5]. This contrasts with doxofylline’s dioxolane group, which undergoes oxidative cleavage.
Table 3: Functional Comparison with Pharmacologically Active Xanthines
Compound | Primary Therapeutic Role | Chemical Differentiation from Theophylline | Target Selectivity |
---|---|---|---|
Aminophylline | Bronchodilation | Ethylenediamine salt | Non-selective PDE inhibition |
Doxofylline | COPD/Asthma maintenance | 7-(1,3-Dioxolan-2-ylmethyl) at C7 | Reduced adenosine antagonism |
Enprofylline | Experimental bronchodilator | 3-Propyl group | Adenosine-sparing PDE inhibition |
Theophylline-7-acetylaminobutanol | Theoretical bronchodilator | 7-[4-(Acetylamino)butoxy] | Unmodified adenosine affinity |
This derivative’s design bridges the enhanced solubility of cocrystals (e.g., THE-ARG-2H2O) and the metabolic stability of synthetic alkylxanthines [6] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2